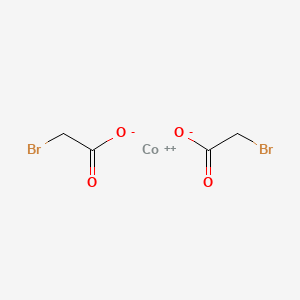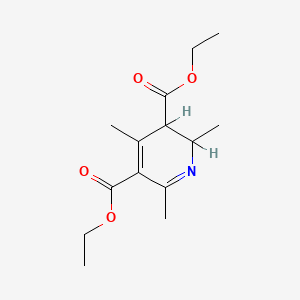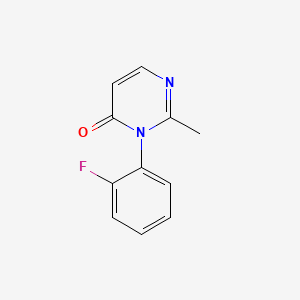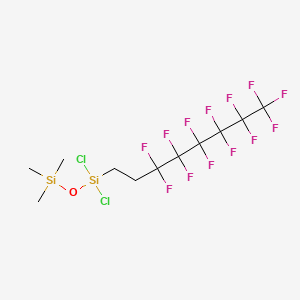
Cobalt(2+) bromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(2+) bromoacetate is an organometallic compound with the chemical formula C₄H₄Br₂CoO₄ It is a coordination complex where cobalt is in the +2 oxidation state, coordinated with bromoacetate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt(2+) bromoacetate can be synthesized through the reaction of cobalt(II) acetate with bromoacetic acid. The reaction typically involves dissolving cobalt(II) acetate in an appropriate solvent, such as water or ethanol, and then adding bromoacetic acid under controlled conditions. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The use of automated systems and reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(2+) bromoacetate undergoes various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to a higher oxidation state, such as +3.
Reduction: The cobalt center can be reduced to a lower oxidation state, such as +1 or 0.
Substitution: The bromoacetate ligands can be substituted with other ligands, such as amines or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction can produce cobalt(I) or cobalt(0) species. Substitution reactions can result in a variety of cobalt complexes with different ligands .
Aplicaciones Científicas De Investigación
Cobalt(2+) bromoacetate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules and induce cytotoxic effects.
Industry: It is used in the development of advanced materials, such as magnetic nanoparticles and coordination polymers .
Mecanismo De Acción
The mechanism by which cobalt(2+) bromoacetate exerts its effects involves coordination interactions with target molecules. In biological systems, it can bind to nucleic acids and proteins, disrupting their normal function. The compound can also generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. These interactions are mediated by the cobalt center and the bromoacetate ligands, which facilitate binding and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(II) acetate: Similar coordination chemistry but lacks the bromoacetate ligands.
Cobalt(II) chloride: Another cobalt(II) compound with different ligands and reactivity.
Cobalt(III) acetylacetonate: A cobalt(III) complex with different oxidation state and ligands
Uniqueness
Cobalt(2+) bromoacetate is unique due to the presence of bromoacetate ligands, which impart distinct reactivity and coordination properties. The bromoacetate ligands can participate in various substitution reactions, making the compound versatile for different applications. Additionally, the cobalt center’s ability to undergo redox reactions adds to its utility in catalysis and materials science .
Propiedades
Número CAS |
54846-43-4 |
|---|---|
Fórmula molecular |
C4H4Br2CoO4 |
Peso molecular |
334.81 g/mol |
Nombre IUPAC |
2-bromoacetate;cobalt(2+) |
InChI |
InChI=1S/2C2H3BrO2.Co/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2 |
Clave InChI |
VVOOMJQCBANSOJ-UHFFFAOYSA-L |
SMILES canónico |
C(C(=O)[O-])Br.C(C(=O)[O-])Br.[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12698674.png)






